molecular formula C18H25NO6 B8532740 (S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID CAS No. 623950-04-9

(S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID

Cat. No.: B8532740
CAS No.: 623950-04-9
M. Wt: 351.4 g/mol
InChI Key: ZQOBDOPIBFQYCZ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID typically involves multi-step organic reactions. A common approach might include:

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Esterification: The carboxylic acid group is converted to an ester using methanol and an acid catalyst.

    Substitution Reactions: Introduction of the dimethyl groups on the benzoic acid ring through Friedel-Crafts alkylation.

    Deprotection: Removal of the Boc group under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.

    Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of alkyl or acyl groups onto the benzene ring.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural features.

    Protein Binding: Potential to bind to proteins and affect their function.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Polymer Synthesis: As a monomer or additive in polymer production.

Mechanism of Action

The mechanism of action for (S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds with similar benzoic acid cores but different substituents.

    Amino Acid Derivatives: Compounds with similar amino acid-like structures.

Uniqueness

    Functional Group Diversity: The combination of tert-butoxycarbonyl, methoxycarbonyl, and dimethyl groups provides unique reactivity and properties.

    Chirality: The (S)-configuration adds a level of stereochemical complexity, which can be crucial for biological activity.

This structure should give you a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases would be necessary.

Properties

CAS No.

623950-04-9

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]-3,5-dimethylbenzoic acid

InChI

InChI=1S/C18H25NO6/c1-10-7-12(15(20)21)8-11(2)13(10)9-14(16(22)24-6)19-17(23)25-18(3,4)5/h7-8,14H,9H2,1-6H3,(H,19,23)(H,20,21)/t14-/m0/s1

InChI Key

ZQOBDOPIBFQYCZ-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)O

Origin of Product

United States

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